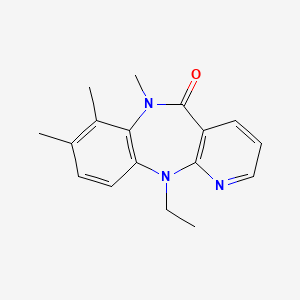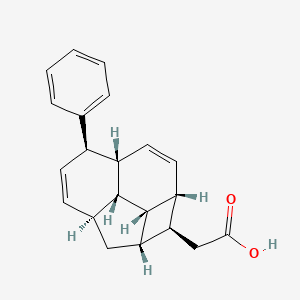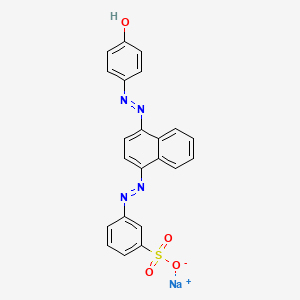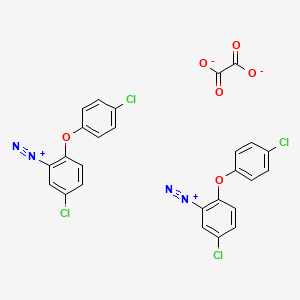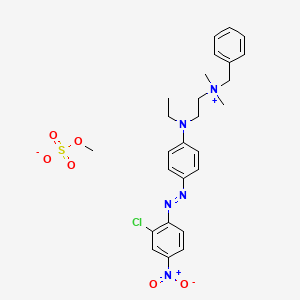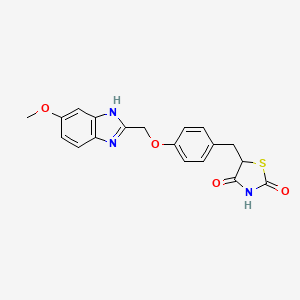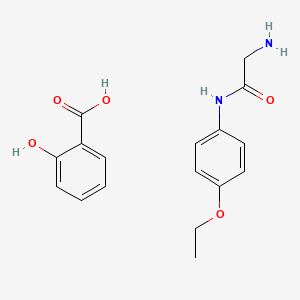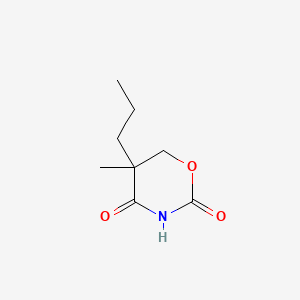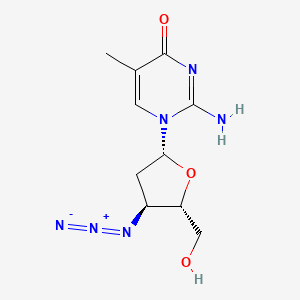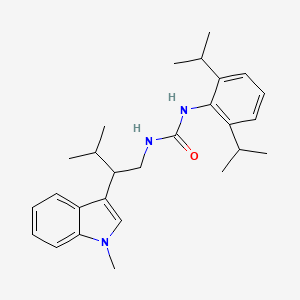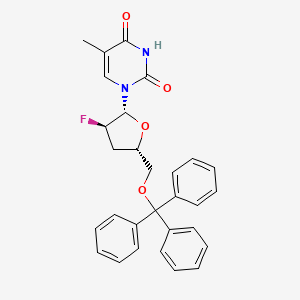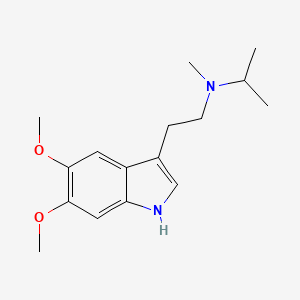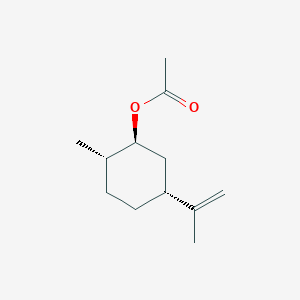
Isodihydrocarveol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodihydrocarveol acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of isodihydrocarveol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isodihydrocarveol acetate can be synthesized through the esterification of isodihydrocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isodihydrocarveol acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isodihydrocarveol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isodihydrocarveol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives with different functional groups.
Applications De Recherche Scientifique
Isodihydrocarveol acetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mécanisme D'action
The mechanism of action of isodihydrocarveol acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context and application of the compound.
Comparaison Avec Des Composés Similaires
Isodihydrocarveol acetate can be compared with other similar compounds, such as:
- Dihydrocarvyl acetate
- Neoiso-dihydrocarveol acetate
- Neo-dihydro carveol acetate
Uniqueness: this compound is unique due to its specific ester structure and the resulting properties, such as its odor and reactivity. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it valuable for specific applications.
Propriétés
Numéro CAS |
220329-20-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1 |
Clé InChI |
TUSIZTVSUSBSQI-WCQGTBRESA-N |
SMILES isomérique |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C |
SMILES canonique |
CC1CCC(CC1OC(=O)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


